3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
Description
The compound 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core substituted with a 4-ethyl group and a complex sulfonylated piperidine-dihydrobenzodioxin moiety. Its molecular formula is C₂₂H₂₆N₄O₅S, with a molecular weight of 466.53 g/mol.
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-4-ethyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-2-22-17(19-20-18(22)23)10-13-4-3-7-21(12-13)28(24,25)14-5-6-15-16(11-14)27-9-8-26-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVSNYOZXMUNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a crucial enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in the nitrogen cycle in organisms and the environment.
Mode of Action
The compound exhibits urease inhibitory activity . It binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the breakdown of urea. This inhibitory action can disrupt the normal functioning of organisms that rely on urease for their nitrogen metabolism.
Biological Activity
The compound 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates elements that suggest possible interactions with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be broken down into key structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : This part is known for its potential neuroactive properties.
- Piperidine ring : Often associated with compounds that exhibit pharmacological activity.
- Triazole ring : Known for its role in various biological activities including antifungal and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : Approximately 306.37 g/mol
Pharmacological Potential
Research indicates that compounds containing the triazole ring often exhibit significant biological activity. Specifically, studies have shown that triazole derivatives can act as inhibitors for various enzymes and receptors. The incorporation of the sulfonyl group from the dihydrobenzo compound may enhance solubility and bioavailability, making this compound a candidate for drug development.
Neuropharmacological Studies
Recent studies have explored the neuropharmacological implications of similar compounds. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been investigated for their effects on dopamine receptors, which are critical in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia . The sulfonyl-piperidine component may also provide additional pathways for receptor interaction.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit specific enzyme pathways. For example:
- Inhibition of Cyclic AMP Production : Compounds with similar structures have shown to inhibit Ca²⁺/calmodulin-stimulated cyclic adenosine monophosphate (cAMP) production by more than 90% at concentrations around 10 µM . This suggests potential utility in modulating signaling pathways involved in neurotransmission.
Structure-Activity Relationship (SAR)
A study focusing on the SAR of triazole-containing compounds indicated that modifications to the piperidine and triazole rings significantly affect biological activity. The presence of electron-withdrawing groups enhances binding affinity to target receptors .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 306.37 g/mol |
| Molecular Formula | C₁₃H₁₈N₄O₃S |
| Boiling Point | Not available |
| Solubility | High (due to sulfonyl group) |
| IC₅₀ (cAMP inhibition) | ~10 µM |
Scientific Research Applications
Key Structural Components
- Triazole Ring : Known for its role in various pharmacological activities.
- Dihydrobenzo[b][1,4]dioxin : Imparts unique chemical properties that enhance binding affinity to biological targets.
- Piperidine Group : Often associated with neuroactive compounds.
Anticancer Activity
Research indicates that compounds containing the triazole moiety can exhibit anticancer properties. For instance, derivatives of triazoles have been studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The sulfonamide group in the compound enhances its antimicrobial efficacy. Studies have shown that similar structures can inhibit bacterial growth by interfering with folic acid synthesis.
Neurological Applications
The piperidine derivative suggests potential use in treating neurological disorders. Compounds with similar structures have been explored as modulators of neurotransmitter systems, particularly in the context of anxiety and depression.
Anti-inflammatory Effects
Triazole-based compounds have been noted for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of triazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features, including the triazole and sulfonamide groups .
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited potent antimicrobial activity, suggesting potential for further development .
Case Study 3: Neurological Modulation
Research focusing on piperidine derivatives revealed promising results in modulating neurotransmitter activity in animal models. These findings suggest that compounds like 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one could be further explored for treating anxiety-related disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to five analogs (Table 1), focusing on substituents, molecular weight, and key properties.
Key Observations
Thione-containing analogs () exhibit stronger hydrogen-bonding capacity, which could improve target binding but reduce metabolic stability .
Acidity and Solubility :
- Triazolone derivatives with ethyl substituents (e.g., Compound 2 in ) display pKa values around 8.2 in isopropyl alcohol, suggesting moderate acidity that may favor solubility in polar solvents . The target compound’s sulfonyl group likely lowers its pKa further, enhancing aqueous solubility.
Structural Complexity and Applications :
- The coumarin-oxazepin-tetrazole hybrid () demonstrates how extended conjugation can enable fluorescence-based tracking in biological systems, a feature absent in the target compound .
Q & A
Q. What are the key synthetic steps and critical reagents for preparing this compound?
The synthesis involves multi-step heterocyclic coupling and sulfonylation. Critical steps include:
- Sulfonylation of the piperidine ring : Reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperidin-3-ylmethanol under basic conditions (e.g., NaH in DMF) to form the sulfonamide intermediate .
- Triazole ring formation : Condensation of the sulfonylated piperidine with 4-ethyl-1H-1,2,4-triazol-5(4H)-one using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Key reagents: Sodium hydride (base), DMF (polar aprotic solvent), and cesium carbonate (for nucleophilic substitution) .
Q. Which analytical techniques are essential for structural confirmation?
Methodological characterization includes:
- NMR spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.2 ppm, triazole carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 475.15) .
- Elemental analysis : Matching calculated and observed C, H, N, S percentages within ±0.3% .
Advanced Research Questions
Q. How do solvent polarity and catalyst selection influence synthesis yield and purity?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency by stabilizing intermediates, while non-polar solvents (DCM) improve triazole coupling yields by reducing side reactions .
- Catalyst optimization : CsCO outperforms KCO in sulfonylation due to its stronger base strength and solubility in DMF, achieving >85% yield vs. 65% with KCO .
- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours conventional) and improves purity (95% vs. 88%) by enhancing kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
